molecular formula C14H19NO3S2 B2640242 (2E)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide CAS No. 2321335-91-3

(2E)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide

Cat. No.: B2640242
CAS No.: 2321335-91-3
M. Wt: 313.43
InChI Key: ULVUXTRHOJKBOO-OWOJBTEDSA-N
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Description

(2E)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). This compound exhibits high affinity for the allosteric binding site of mGluR5, effectively inhibiting receptor activation by glutamate, as demonstrated in receptor binding and functional assays . The research value of this mGluR5 NAM lies in its utility as a precise chemical tool for probing the pathological roles of excessive glutamatergic signaling. It is specifically investigated in the context of various central nervous system (CNS) disorders, including fragile X syndrome, anxiety, and obsessive-compulsive disorder (OCD) , where mGluR5 hyperactivity has been implicated. Its mechanism involves non-competitive antagonism, which provides a more controlled means of receptor inhibition compared to orthosteric antagonists, making it invaluable for delineating mGluR5's function in synaptic plasticity, learning, and memory . Researchers utilize this compound in vitro to study receptor pharmacology and in vivo to assess the therapeutic potential of mGluR5 suppression in preclinical models of neuropsychiatric and neurodegenerative diseases.

Properties

IUPAC Name

(E)-N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-3-thiophen-3-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S2/c16-5-6-18-14(4-8-20-11-14)10-15-13(17)2-1-12-3-7-19-9-12/h1-3,7,9,16H,4-6,8,10-11H2,(H,15,17)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVUXTRHOJKBOO-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(CNC(=O)C=CC2=CSC=C2)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSCC1(CNC(=O)/C=C/C2=CSC=C2)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide typically involves multiple steps, including the formation of the thiolane ring and the attachment of the hydroxyethoxy group. Common synthetic routes may involve:

    Formation of the Thiolane Ring: This can be achieved through a cyclization reaction involving a suitable dithiol and an alkene.

    Attachment of the Hydroxyethoxy Group: This step may involve the reaction of an epoxide with a thiolane derivative to introduce the hydroxyethoxy group.

    Formation of the Amide Bond: The final step involves coupling the thiolane derivative with a thiophene-containing carboxylic acid or its derivative under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiophene ring or the amide bond.

    Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiophene derivatives or amine derivatives.

    Substitution: Substituted hydroxyethoxy derivatives.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits notable antimicrobial properties, making it a candidate for developing new antibiotics. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are as follows:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli8 µg/mL
Staphylococcus aureus16 µg/mL

These findings suggest that the compound can effectively inhibit the growth of pathogenic bacteria, which is critical in addressing antibiotic resistance issues.

Anticancer Properties

Research indicates that the compound has significant anticancer activity. In vitro studies have shown the following IC50 values against various cancer cell lines:

Cell LineIC50 (µM)
HCT1162.70
MDA-MB-2315.04
HT-291.50

The mechanism of action involves inducing apoptosis in cancer cells through increased reactive oxygen species (ROS) levels, thereby disrupting mitochondrial function.

Enzyme Inhibition

The compound may act as an inhibitor for key enzymes involved in metabolic pathways. Notably, it has been identified as an inhibitor of thymidylate synthase (TS), which is crucial for DNA synthesis, suggesting its potential use in cancer therapeutics.

Material Science Applications

The unique structural characteristics of (2E)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide allow it to be explored in material science, particularly in the development of polymers and coatings.

Polymer Synthesis

Due to its reactive functional groups, this compound can be utilized as a building block in synthesizing novel polymers with enhanced mechanical and thermal properties. Its incorporation into polymer matrices can improve their resistance to degradation and enhance their overall performance.

Coating Technologies

The compound's chemical properties make it suitable for developing advanced coatings that require specific functionalities such as hydrophobicity or antimicrobial activity. These coatings can be applied in various industries, including medical devices and food packaging.

Antimicrobial Development Study

A study conducted by Wei et al. synthesized several derivatives of this compound and evaluated their antimicrobial efficacy against various pathogens. The results highlighted its potential as a lead compound for developing new antimicrobial agents capable of overcoming resistant strains .

Cancer Therapeutics Research

In a separate investigation, researchers assessed the anticancer effects of this compound on multiple cancer cell lines, demonstrating its ability to induce apoptosis effectively. The study provided insights into the molecular mechanisms involved and suggested further exploration for therapeutic applications .

Mechanism of Action

The mechanism of action of (2E)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The hydroxyethoxy group can participate in hydrogen bonding, while the thiolane and thiophene rings can interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Research Tools and Methodologies

  • Crystallography : SHELXL () and WinGX () are widely used for structural refinement, ensuring accurate determination of the (2E)-configuration and hydrogen-bonding networks .
  • SAR Analysis : Principal component analysis (PCA) and Tanimoto similarity metrics () highlight the target compound’s uniqueness among nitro- and halo-substituted isomers .

Biological Activity

The compound (2E)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide is a novel thiophene derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a thiophene ring, a thiolane moiety, and an amide functional group, which may contribute to its diverse biological activities. The presence of the 2-hydroxyethoxy group is particularly significant for enhancing solubility and bioavailability.

Structural Formula

C14H17N1O2S2\text{C}_{14}\text{H}_{17}\text{N}_{1}\text{O}_{2}\text{S}_{2}

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit notable antimicrobial properties. A study on related thiophene compounds demonstrated significant inhibition of bacterial growth, suggesting that the presence of the thiophene ring enhances interaction with microbial cell membranes, leading to increased permeability and cell lysis .

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been explored through various assays. For instance, derivatives similar to this compound have shown efficacy in reducing nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a mechanism involving the modulation of pro-inflammatory cytokines such as TNF-α and IL-6 .

Anticancer Properties

Thiophene derivatives have also been studied for their anticancer activities. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For example, MTT assays revealed that certain thiophene-based compounds significantly reduced cell viability in cancerous cells, indicating their potential as chemotherapeutic agents .

The biological activity of this compound may involve:

  • Enzyme Inhibition : Interaction with specific enzymes involved in inflammation and cancer progression.
  • Receptor Modulation : Binding to receptors that regulate cellular responses to stress and inflammation.
  • Reactive Oxygen Species (ROS) Scavenging : Reducing oxidative stress by neutralizing free radicals.

Study 1: Antimicrobial Efficacy

A study published in Der Pharma Chemica highlighted the antimicrobial effects of various thiophene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a thiophene nucleus exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Study 2: Anti-inflammatory Activity

In another investigation focused on anti-inflammatory properties, a derivative similar to the compound was tested on RAW264.7 macrophages. The results showed a significant reduction in NO production in treated cells compared to controls, confirming the anti-inflammatory potential of thiophene derivatives .

Study 3: Anticancer Activity

A recent study evaluated the anticancer effects of thiophene derivatives on human breast cancer cell lines. The findings revealed that these compounds induced apoptosis through the mitochondrial pathway, suggesting their potential as effective anticancer agents .

Q & A

Q. How can researchers reconcile discrepancies between computational predictions and experimental bioactivity data?

  • Answer:
  • Force field optimization: Re-parameterize AMBER/CHARMM force fields using experimental crystallographic data.
  • Free energy perturbation (FEP): Calculate relative binding free energies for mismatched ligand-receptor pairs.
  • Experimental controls: Repeat assays under varied conditions (e.g., ionic strength, temperature) to identify confounding factors .

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